molecular formula C8H7NO B078594 6-Methylbenzoxazole CAS No. 10531-80-3

6-Methylbenzoxazole

Cat. No. B078594
CAS RN: 10531-80-3
M. Wt: 133.15 g/mol
InChI Key: SZWNDAUMBWLYOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methylbenzoxazole and related compounds involves various chemical reactions. For example, Bezborodov et al. (2003) reported the synthesis of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, which are related to 6-Methylbenzoxazole, using reactions of cyclohex-2-enones with hydroxylamine hydrochloride and oximes with unsaturated compounds (Bezborodov et al., 2003). Additionally, Okuma et al. (2014) described a one-pot synthesis method for dibenzo[b,h][1,6]naphthyridines, which can be applied to the synthesis of 6-Methylbenzoxazole derivatives (Okuma et al., 2014).

Molecular Structure Analysis

The molecular structure of 6-Methylbenzoxazole can be analyzed using various spectroscopic techniques. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, a compound similar to 6-Methylbenzoxazole, using single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational calculations (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 6-Methylbenzoxazole include various substitution and condensation reactions. The study by Reddy et al. (1994) on 6-substituted-1,2,4,8,10,11-hexachloro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxides provides insights into the chemical reactivity of similar structures (Reddy et al., 1994).

Physical Properties Analysis

The physical properties of 6-Methylbenzoxazole, such as melting and boiling points, solubility, and crystalline structure, can be inferred from related compounds. For instance, Campo et al. (1998) studied the thermal properties of liquid crystalline polyesters derived from bibenzoic acid, providing information relevant to the physical properties of benzoxazole derivatives (Campo et al., 1998).

Chemical Properties Analysis

The chemical properties of 6-Methylbenzoxazole, such as reactivity, stability, and functional group interactions, can be analyzed through studies on similar compounds. For example, the research by Naidu and Reddy (1978) on 6-substituted 6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxides gives insights into the chemical behavior of benzoxazole derivatives (Naidu & Reddy, 1978).

Scientific Research Applications

Organometallic Derivatives and Chelate Complexes

6-Methylbenzoxazole has been studied for its potential in forming organometallic derivatives and chelate complexes. Lithiation of 2-Methylbenzoxazole, a related compound, at the methyl group can produce a dimer that reacts with various element halides to create new chelate complexes. Such complexes have applications in various fields of chemistry, including catalysis and materials science (Kerschl & Wrackmeyer, 1987).

Molecular Structural Analysis

Methyl 4-hydroxybenzoate, a derivative of benzoxazole, has been studied for its structural properties using single crystal X-ray analysis and Hirshfeld surface analysis. These studies are crucial in understanding the molecular interactions and packing, which is significant for the development of new materials and drugs (Sharfalddin et al., 2020).

Synthesis of Novel Compounds

6-Methylbenzoxazole and its derivatives are used in synthesizing novel compounds with potential applications in various fields. For instance, derivatives have been synthesized that exhibit pronounced antibacterial and antifungal activities, which is significant for pharmaceutical development (Gu & Wang, 2010).

Neuroprotective Activities

Research on benzoxazole derivatives has revealed their potential neuroprotective activities. For example, certain derivatives have shown potent activity in anti-MES tests and neurotoxicity evaluations, suggesting their potential use in treating neurological disorders (Siddiqui et al., 2008).

Potential in Alzheimer's Disease Treatment

Benzoxazole derivatives have been developed with selective inhibitory activity against histone deacetylase, which is significant in the treatment of Alzheimer's disease. These compounds have shown promising results in reducing phosphorylation and aggregation of tau proteins, crucial for neurodegenerative disease management (Lee et al., 2018).

Safety And Hazards

6-Methylbenzoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWNDAUMBWLYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369304
Record name 6-Methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzoxazole

CAS RN

10531-80-3
Record name 6-Methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 ml flask was charged with 6-amino-m-cresol (2 g, 16.24 mmole), 20 ml toluene and 5.4 ml triethyl orthoformate. The reaction mixture was refluxed for 2 hours. The mixture was concentrated down to about 2.3 g crude. Purification by silicagel column chromatography using 20% EtOAc/hexane provided 1.45 g brown oil (69% yield) that solidified in the freezer.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
GA Taylor - Journal of the Chemical Society, Perkin Transactions 1, 1975 - pubs.rsc.org
… By preparation of the diphenylketen adducts of 5- and 6-methylbenzoxazole (5d and e) and examination of their lH nmr spectra it is possible to assign the high field absorption to H-4 of …
Number of citations: 12 pubs.rsc.org
Y You, J Seo, SH Kim, KS Kim, TK Ahn, D Kim… - Inorganic …, 2008 - ACS Publications
We disclose a controlled phosphorescence color tuning in a series of cyclometalated heteroleptic Ir(III) complexes (Ir(III) bis(2-(2,4-difluorophenyl)pyridinato-C,N 2′ )(LX)) containing …
Number of citations: 108 pubs.acs.org
E Koyama, G Yang, K Hiratani - Tetrahedron Letters, 2000 - Elsevier
… 1×10 −6 M) was compared with that of 2-phenyl-6-methylbenzoxazole 6d as the model compound. As a result, the quantum yield of bis(benzoxazole) was somewhat smaller than that of …
Number of citations: 36 www.sciencedirect.com
L Xing, JJ McDonald, SA Kolodziej… - Journal of Medicinal …, 2011 - ACS Publications
… In order to avoid steric clashes with the protein, the 6-methylbenzoxazole likely undergoes a … for the activity loss of the 6-methylbenzoxazole from the 5-methylbenzoxazole compounds. …
Number of citations: 60 pubs.acs.org
W Liu, Y Sun, H Zhao, B Li, S Chen - ChemCatChem, 2016 - Wiley Online Library
… For example, 5-methylbenzoxazole (1 b) and 6-methylbenzoxazole (1 c) smoothly reacted with propargylic alcohol 2 a to give corresponding products 4 a and 4 b in good yields. …
L Huang, J Gong, Z Zhu, Y Wang, S Guo, H Cai - Organic letters, 2017 - ACS Publications
… Then, a number of benzoxazoles such as 5-nitrobenzoxazole, 6-chlorobenzoxazole, and 6-methylbenzoxazole were employed in the reactions, and products with moderate to good …
Number of citations: 12 pubs.acs.org
TL Grubb, LJ Mathias - Designed Monomers and Polymers, 1998 - Taylor & Francis
New multifunctionalized aliphatic and aromatic benzoxazoles have been synthesized as potential intermediates for benzoxazole cyclic dimers and soluble polymeric precursors to fully …
Number of citations: 1 www.tandfonline.com
D Kim, K Yoo, SE Kim, HJ Cho, J Lee… - The Journal of Organic …, 2015 - ACS Publications
… The reaction with 4-methylbenzoxazole (1b) and 6-methylbenzoxazole (1d) afforded the corresponding product with a diminished yield. Both benzothiazole and benzimidazole exhibit …
Number of citations: 35 pubs.acs.org
L Zhang, Z Li, M Takimoto, Z Hou - The Chemical Record, 2020 - Wiley Online Library
… Both 5-methylbenzoxazole and 6-methylbenzoxazole reacted with CO 2 smoothly to give the corresponding esters in 85 % and 87 % isolated yields, respectively. However, the reaction …
Number of citations: 47 onlinelibrary.wiley.com
DF Steinberg, MC Turk, D Kalyani - Tetrahedron, 2017 - Elsevier
Electronic, steric and leaving group effects for Ni-catalyzed direct arylations using C−O electrophiles were benchmarked. The scope of arylations with pivalates was general with respect …
Number of citations: 20 www.sciencedirect.com

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